molecular formula C26H29F2N3O2 B10792266 3-{(Cyclopropylmethyl)[4-(6-fluoro-1H-indol-1-yl)butyl]amino}-8-fluorochromane-5-carboxamide

3-{(Cyclopropylmethyl)[4-(6-fluoro-1H-indol-1-yl)butyl]amino}-8-fluorochromane-5-carboxamide

Cat. No.: B10792266
M. Wt: 453.5 g/mol
InChI Key: RTBRYAGVXCGXOY-UHFFFAOYSA-N
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Description

3-{(Cyclopropylmethyl)[4-(6-fluoro-1H-indol-1-yl)butyl]amino}-8-fluorochromane-5-carboxamide is a complex organic compound that features a combination of indole and chromane structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{(Cyclopropylmethyl)[4-(6-fluoro-1H-indol-1-yl)butyl]amino}-8-fluorochromane-5-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the indole derivative, followed by the introduction of the chromane moiety. Key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-{(Cyclopropylmethyl)[4-(6-fluoro-1H-indol-1-yl)butyl]amino}-8-fluorochromane-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

3-{(Cyclopropylmethyl)[4-(6-fluoro-1H-indol-1-yl)butyl]amino}-8-fluorochromane-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{(Cyclopropylmethyl)[4-(6-fluoro-1H-indol-1-yl)butyl]amino}-8-fluorochromane-5-carboxamide involves its interaction with specific molecular targets such as receptors or enzymes. The indole moiety is known to interact with serotonin receptors, while the chromane structure can modulate various biological pathways . This dual interaction can lead to significant pharmacological effects, making it a compound of interest in drug development .

Properties

Molecular Formula

C26H29F2N3O2

Molecular Weight

453.5 g/mol

IUPAC Name

3-[cyclopropylmethyl-[4-(6-fluoroindol-1-yl)butyl]amino]-8-fluoro-3,4-dihydro-2H-chromene-5-carboxamide

InChI

InChI=1S/C26H29F2N3O2/c27-19-6-5-18-9-12-30(24(18)13-19)10-1-2-11-31(15-17-3-4-17)20-14-22-21(26(29)32)7-8-23(28)25(22)33-16-20/h5-9,12-13,17,20H,1-4,10-11,14-16H2,(H2,29,32)

InChI Key

RTBRYAGVXCGXOY-UHFFFAOYSA-N

Canonical SMILES

C1CC1CN(CCCCN2C=CC3=C2C=C(C=C3)F)C4CC5=C(C=CC(=C5OC4)F)C(=O)N

Origin of Product

United States

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